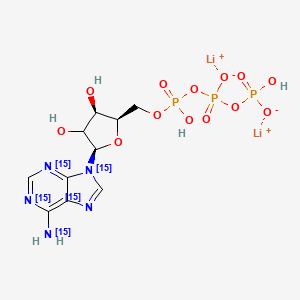
Callicarboric acid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Callicarboric acid A is a prostaglandin-like compound isolated from the stems of Callicarpa arborea Roxb. It is known for its remarkable anti-NLRP3 inflammasome activation potential, demonstrating an IC50 value of 0.74 μM . This compound has shown significant promise in reducing inflammasome-induced pyroptosis in J774A.1 cells .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Callicarboric acid A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Callicarboric acid A has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of prostaglandin-like compounds and their biological activities.
Biology: It is used to study the mechanisms of inflammasome activation and pyroptosis in various cell lines.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases due to its anti-NLRP3 inflammasome activity.
Industry: It is used in the development of new anti-inflammatory drugs and as a reference compound in quality control processes
Wirkmechanismus
Callicarboric acid A exerts its effects by inhibiting the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses. It reduces the production of GSDMD-NT, inhibits caspase-1 activation, and suppresses IL-1β secretion, effectively mitigating NLRP3 inflammasome-induced pyroptosis in J774A.1 cells .
Vergleich Mit ähnlichen Verbindungen
Callicarboric acid A is unique due to its potent anti-NLRP3 inflammasome activity. Similar compounds include:
Callicarboric acid B: Another prostaglandin-like compound isolated from Callicarpa arborea Roxb with similar anti-inflammatory properties.
Other prostaglandin-like compounds: These include various synthetic and natural compounds with similar structures and biological activities.
This compound stands out due to its high potency and specific mechanism of action, making it a valuable candidate for further research and development in the field of anti-inflammatory therapeutics .
Eigenschaften
Molekularformel |
C19H28O4 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
methyl 8-[(1R,5R)-4-oxo-5-[(E)-2-oxopent-3-enyl]cyclopent-2-en-1-yl]octanoate |
InChI |
InChI=1S/C19H28O4/c1-3-9-16(20)14-17-15(12-13-18(17)21)10-7-5-4-6-8-11-19(22)23-2/h3,9,12-13,15,17H,4-8,10-11,14H2,1-2H3/b9-3+/t15-,17-/m1/s1 |
InChI-Schlüssel |
NQBKYDBKVLTDIR-PBAYLPGOSA-N |
Isomerische SMILES |
C/C=C/C(=O)C[C@@H]1[C@@H](C=CC1=O)CCCCCCCC(=O)OC |
Kanonische SMILES |
CC=CC(=O)CC1C(C=CC1=O)CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


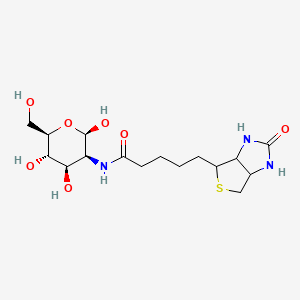
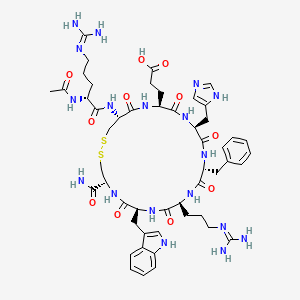
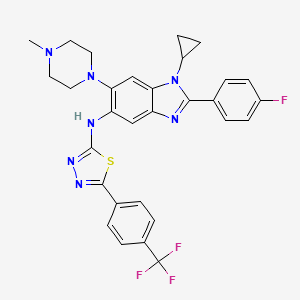
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
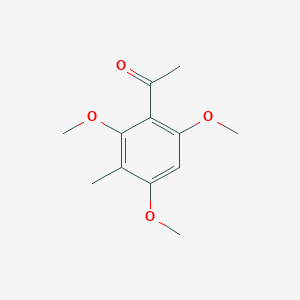
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
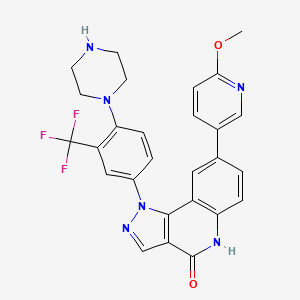
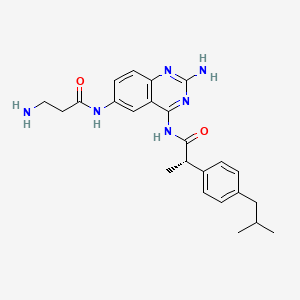
![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
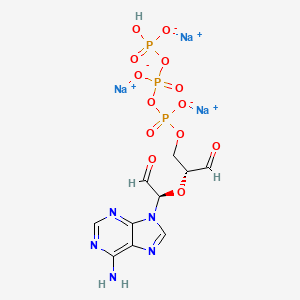
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
